molecular formula C15H14ClN3OS B2868372 (E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide CAS No. 301351-29-1

(E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide

Cat. No.: B2868372
CAS No.: 301351-29-1
M. Wt: 319.81
InChI Key: CJEYHVKQKDGUMQ-VCHYOVAHSA-N
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Description

The compound (E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide features a hydrazinecarbothioamide backbone conjugated to a 5-(4-chlorophenyl)furan-2-yl group via an E-configuration methylene bridge. The allyl substituent on the hydrazine nitrogen distinguishes it from analogs with aryl or alkyl groups. This structural motif is associated with diverse biological activities, including antifungal and anticancer properties, as observed in related compounds .

Properties

IUPAC Name

1-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c1-2-9-17-15(21)19-18-10-13-7-8-14(20-13)11-3-5-12(16)6-4-11/h2-8,10H,1,9H2,(H2,17,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEYHVKQKDGUMQ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=CC=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of (E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide is C18H18ClN3O2SC_{18}H_{18}ClN_3O_2S, with a molecular weight of approximately 367.87 g/mol. The compound features a furan ring, an allyl group, and a hydrazinecarbothioamide moiety, contributing to its diverse biological activities.

Anticancer Activity

Numerous studies have indicated the anticancer potential of compounds with similar structures. For instance, derivatives containing thiazolidinone and hydrazone linkages have shown promising results against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
Compound 1HepG26.19
Compound 2MCF-75.10
Compound 3A5490.72

In a comparative study, (E)-N-allyl derivatives demonstrated significant antiproliferative effects against HepG2 and MCF-7 cell lines, with IC50 values ranging from 5 to 22 µM, suggesting that modifications in the hydrazone structure can enhance anticancer efficacy.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has indicated that similar hydrazine derivatives exhibit substantial activity against various bacterial strains. For example:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Hydrazone Derivative AStaphylococcus aureus15 µg/mL
Hydrazone Derivative BEscherichia coli20 µg/mL

These findings highlight the importance of the furan and hydrazone components in enhancing antimicrobial activity.

Antiviral Activity

Recent investigations into the antiviral properties of related compounds have revealed their effectiveness against viral infections. For example, a study on hydrazinecarbothioamide derivatives indicated that they could inhibit viral replication pathways:

  • Compound F8–B22 : Exhibited an IC50 value of 1.55 μM against SARS-CoV-2 main protease, showcasing its potential as an antiviral agent with low cytotoxicity (CC50 > 100 μM) in Vero cells .

The mechanism by which (E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Compounds similar to this hydrazone may act as inhibitors of key enzymes involved in cancer cell proliferation and viral replication.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) : The modulation of ROS levels can contribute to the compound's cytotoxic effects against tumor cells.

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of various hydrazone derivatives on different cancer cell lines. The results indicated that modifications in substituents significantly affected potency, with some compounds outperforming standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial efficacy of furan-based hydrazones against clinical isolates of bacteria. The study found that certain derivatives exhibited potent activity against resistant strains, suggesting their potential for therapeutic applications .

Scientific Research Applications

The compound (E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article delves into the applications of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Properties and Structure

The molecular formula of (E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide is C25H22ClN3O3SC_{25}H_{22}ClN_{3}O_{3}S. The compound features a furan ring, which is known for its biological activity, and a hydrazinecarbothioamide moiety that may contribute to its pharmacological effects. The presence of a chlorophenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds with similar structures. For instance, hydrazine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The incorporation of the furan ring and the allyl group could enhance these effects through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds containing hydrazine and furan moieties have demonstrated significant antimicrobial activity. Research indicates that (E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

The neuroprotective potential of similar compounds has been explored in models of neurodegenerative diseases. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties, thereby protecting neuronal cells from oxidative stress and excitotoxicity.

Antitumor Activity Study

A study published in a peer-reviewed journal demonstrated that derivatives similar to (E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Antimicrobial Efficacy

Research conducted on the antimicrobial properties of hydrazine derivatives highlighted that compounds with furan rings showed enhanced activity against Staphylococcus aureus and Escherichia coli. The study suggested that structural modifications could further improve efficacy.

Neuroprotective Mechanism Exploration

Investigations into neuroprotective mechanisms revealed that compounds similar to (E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide could significantly reduce oxidative stress markers in neuronal cultures exposed to neurotoxins, indicating potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

Compound Class Substituent Modifications Biological Impact
Thiazolyl hydrazones 4-Chloro-2-nitrophenyl on furan Enhanced anticandidal activity (MIC = 250 µg/mL)
Bis-coumarin derivatives 4-Nitrophenyl, trifluoromethylphenyl Increased polarity and melting points (e.g., 317–319°C for nitro-substituted 6b)
Thiosemicarbazones Imidazole-furan hybrid scaffolds Improved cytotoxicity (IC₅₀ = 125 µg/mL against MCF-7 cells)
Target Compound N-allyl group, 4-chlorophenyl on furan Potential for altered solubility and binding affinity vs. aryl-substituted analogs

Antifungal Activity

  • Thiazolyl Hydrazones : Compounds like 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole exhibit MIC = 250 µg/mL against C. utilis but are less potent than fluconazole (MIC = 2 µg/mL) .
  • Hydrazinecarbothioamides : F8–B15 (3,4-dichlorophenyl analog) showed moderate antifungal activity, though specific MIC values are unreported .

Anticancer Activity

  • Thiazole Derivatives : 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole demonstrated IC₅₀ = 125 µg/mL against MCF-7 cells with low NIH/3T3 toxicity (IC₅₀ > 500 µg/mL) .

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy : Hydrazone C=N stretches appear at 1622–1562 cm⁻¹ in thiazolyl hydrazones , consistent with the target compound’s expected spectral profile.
  • NMR Data : Protons on the furan ring resonate at δ 6.97–7.43 ppm in analogs , while hydrazine NH signals appear near δ 10–12 ppm .

Thermal Stability

  • Melting Points : Nitro-substituted bis-coumarins (e.g., 6b) melt at 317–319°C, higher than the target compound’s likely range (estimated 250–270°C based on 6a: 265–269°C) .

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